molecular formula C12H11ClN4S B11059577 6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11059577
M. Wt: 278.76 g/mol
InChI Key: IXIOKZMBIHKSIQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is of significant interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-chlorobenzohydrazide with propyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antifungal activities. .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H11ClN4S

Molecular Weight

278.76 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11ClN4S/c1-2-3-10-14-15-12-17(10)16-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3

InChI Key

IXIOKZMBIHKSIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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